molecular formula C17H21N3O3S B2835456 2-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine CAS No. 1448027-49-3

2-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine

Cat. No.: B2835456
CAS No.: 1448027-49-3
M. Wt: 347.43
InChI Key: VLOYLUVVRHOUDR-UHFFFAOYSA-N
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Description

2-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine (CAS 1448027-49-3) is a specialized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure, with the formula C17H21N3O3S and a molecular weight of 347.4 g/mol, incorporates a pyrazine core linked to a piperidinyloxy moiety that is further functionalized with a 4-ethylbenzenesulfonyl group . This architecture confers unique physicochemical properties; the sulfonyl group enhances molecular stability and modulates electronic characteristics, while the piperidine ring contributes valuable conformational flexibility . Compounds featuring piperidine and sulfonyl groups are frequently explored as key intermediates in the synthesis of biologically active molecules, with applications in targeting enzyme systems and receptor modulation . The well-defined molecular structure of this compound allows for precise chemical modifications, making it a valuable building block for developing novel therapeutic agents . Its synthetic versatility is particularly useful in creating derivatives for high-throughput screening and structure-activity relationship (SAR) studies. This product is offered with guaranteed high purity and consistent quality to ensure reliable performance in research applications. It is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-[1-(4-ethylphenyl)sulfonylpiperidin-4-yl]oxypyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-2-14-3-5-16(6-4-14)24(21,22)20-11-7-15(8-12-20)23-17-13-18-9-10-19-17/h3-6,9-10,13,15H,2,7-8,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOYLUVVRHOUDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine typically involves multiple steps, starting with the preparation of the piperidine and pyrazine rings. The piperidine ring can be synthesized through hydrogenation, cyclization, or cycloaddition reactions . The pyrazine ring is often prepared via cyclization reactions involving appropriate precursors.

The key step in the synthesis of this compound is the formation of the sulfonyl group, which can be introduced through sulfonation reactions. The final step involves coupling the piperidine and pyrazine rings through an ether linkage, typically using reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include using continuous flow reactors for certain steps, optimizing reaction conditions to increase yield, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl group attached to the piperidine ring demonstrates reactivity in nucleophilic substitution reactions. Specific conditions and reagents enable the introduction of diverse functional groups:

Reaction Type Reagents/Conditions Products Source
AminationAmines (e.g., azepane), i-Pr₂NEt, CH₃CN, rtSubstituted sulfonamides with modified piperidine or pyrazine components
Suzuki CouplingAryl boronic acids, Pd(PPh₃)₄, Cs₂CO₃Biaryl derivatives via cross-coupling at the pyrazine ring
  • Key Findings :

    • Primary amines exhibit lower chemoselectivity compared to secondary amines (e.g., azepane) in sulfonamide substitution .

    • Palladium catalysts facilitate efficient coupling of pyrazine halides with boronic acids, enabling structural diversification .

Heterocyclic Ring Functionalization

The pyrazine ring undergoes targeted modifications under metal-free and transition-metal-catalyzed conditions:

Reaction Type Reagents/Conditions Products Source
HalogenationPCl₅, POCl₃Chlorinated pyrazine intermediates
Reductive AminationH₂, Pd/CSecondary amines via reduction of nitrile or nitro groups
  • Key Findings :

    • Chlorination at the pyrazine α-position enhances reactivity for subsequent substitutions .

    • Reductive amination preserves the sulfonyl-piperidine backbone while introducing alkyl/aryl amines .

Piperidine Ring Modifications

The piperidine moiety participates in alkylation and sulfonylation reactions, altering steric and electronic properties:

Reaction Type Reagents/Conditions Products Source
AlkylationAlkyl halides, K₂CO₃, DMFN-Alkylated piperidine derivatives
SulfonylationSulfonyl chlorides, NaH, THFN-Sulfonyl piperidine analogs
  • Key Findings :

    • Alkylation under anhydrous conditions minimizes side reactions .

    • Sulfonylation at the piperidine nitrogen enhances metabolic stability in pharmacological contexts .

Oxidation and Reduction Pathways

While direct data on oxidation/reduction of the sulfonyl group is limited, analogous systems suggest potential reactivity:

Reaction Type Reagents/Conditions Hypothesized Products Source
Sulfonyl ReductionLiAlH₄, THFThioether or sulfide derivatives
Pyrazine OxidationKMnO₄, acidic conditionsPyrazine N-oxide or carboxylic acid derivatives
  • Key Findings :

    • Reduction of sulfonamides to thioethers remains underexplored but feasible under strong reducing agents .

    • Pyrazine oxidation could yield electrophilic intermediates for further functionalization .

Scientific Research Applications

Medicinal Chemistry

2-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine has been explored for its potential therapeutic properties:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Enzyme Inhibition : It has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase, which is relevant in neurological disorders.

The compound's interactions with biological targets have been a focus in research:

  • Binding Affinity : The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity.
  • Potential as a Biochemical Probe : Its structural characteristics allow it to be investigated as a biochemical probe for various biochemical pathways.

Industrial Applications

In the industrial sector, this compound serves as:

  • A Building Block : Used in the synthesis of more complex organic molecules.
  • Intermediate in Pharmaceutical Production : It plays a role in developing new materials and pharmaceuticals.

Case Study 1: Anti-inflammatory Properties

Research indicated that derivatives of compounds similar to this compound exhibited significant anti-inflammatory effects in vitro. These findings suggest potential applications in treating chronic inflammatory conditions.

Case Study 2: Enzyme Inhibition

A study evaluated the enzyme inhibition capabilities of compounds containing piperidine structures, revealing that certain derivatives showed promising results against acetylcholinesterase, supporting further investigation into their use for treating Alzheimer’s disease .

Mechanism of Action

The mechanism of action of 2-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The piperidine and pyrazine rings may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Analogues of 2-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine

Compound Name Sulfonyl Substituent Molecular Formula Yield (%) Key Features Reference
This compound 4-Ethylphenyl C₁₇H₂₀N₃O₃S N/A Balanced lipophilicity; white solid
2-((1-((3-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine (2) 3-Methyl-1H-pyrazol-4-yl C₁₃H₁₈N₅O₃S N/A Pyrazole sulfonamide; lower molecular weight
2-((1-((5-Methyl-3-propyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine (9) 5-Methyl-3-propyl-1H-pyrazol-4-yl C₁₆H₂₄N₅O₃S 20 Bulky propyl group; low yield
2-((1-((3-Isopropyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine (11) 3-Isopropyl-5-methyl-1H-pyrazol-4-yl C₁₆H₂₄N₅O₃S 60 Branched isopropyl group; moderate yield
2-((1-((3-(Tert-Butyl)-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine (12) 3-(Tert-Butyl)-5-methyl-1H-pyrazol-4-yl C₁₇H₂₆N₅O₃S 75 Highly steric tert-butyl group; high yield
1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine 4-Methylphenyl C₁₈H₂₀F₂N₂O₂S N/A Fluorinated benzyl group; distinct crystal packing

Substituent Effects and Trends

Sulfonyl Group Diversity: The target compound’s 4-ethylphenylsulfonyl group provides moderate steric bulk and lipophilicity compared to pyrazole-based sulfonamides (e.g., compounds 2, 9–12) . However, yields vary significantly: tert-butyl-substituted analogs (e.g., compound 12) achieve 75% yield, while propyl-substituted analogs (compound 9) yield only 20%, suggesting steric hindrance or reactivity challenges .

Electronic and Steric Modifications :

  • Alkyl Chain Length : Longer chains (e.g., propyl, butyl) may increase lipophilicity but reduce synthetic feasibility (e.g., compound 9: 20% yield) .
  • Branched Groups : Tert-butyl and isopropyl groups (compounds 11–12) improve yields, likely due to stabilized intermediates during sulfonylation .

Biological Activity

2-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine is a synthetic compound that features a complex structure comprising a piperidine ring, a pyrazine ring, and a sulfonyl group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure

The IUPAC name of the compound is 2-[1-(4-ethylphenyl)sulfonylpiperidin-4-yl]oxypyrazine. The molecular formula is C17H21N3O3SC_{17}H_{21}N_{3}O_{3}S, and its structure can be represented as follows:

ComponentDescription
Molecular Weight 353.43 g/mol
CAS Number 1448027-49-3
Chemical Structure Chemical Structure

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, which may inhibit their activity. The piperidine and pyrazine rings contribute to the compound’s binding affinity and specificity.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity : Some derivatives have shown significant antibacterial and antifungal properties, making them candidates for further development in treating infections.
  • Enzyme Inhibition : Compounds containing the piperidine nucleus are often evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating neurological disorders and urea cycle disorders, respectively.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, which could be beneficial in treating various inflammatory conditions.

Antimicrobial Activity

A study evaluated several derivatives of sulfonamide compounds for their antimicrobial activity against various bacterial strains. Results indicated that compounds similar to this compound exhibited moderate to high levels of inhibition against Gram-positive and Gram-negative bacteria at concentrations ranging from 50 µg/mL to 1600 µg/mL, with minimum inhibitory concentrations (MICs) typically falling between 100 µg/mL and 400 µg/mL .

Enzyme Inhibition Studies

Another research effort focused on the enzyme inhibitory potential of synthesized piperidine derivatives. The study reported IC50 values for AChE inhibition ranging from 0.63 µM to 6.28 µM, demonstrating that certain modifications to the piperidine structure can enhance inhibitory activity compared to standard references .

Comparative Analysis

To understand the uniqueness of this compound relative to similar compounds, a comparative analysis was conducted:

Compound NameStructural FeaturesBiological Activity
2-((1-((4-Methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazineMethyl group instead of ethylModerate antibacterial activity
2-((1-((4-Isopropylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazineIsopropyl groupHigh enzyme inhibition
2-(1-(Phenylsulfonyl)piperidin-4-yl)oxypyrazineNo ethyl substitutionLower binding affinity

The presence of the ethyl group in the target compound enhances its biological activity compared to its methyl or isopropyl counterparts.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 2-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine?

The synthesis involves multi-step reactions, including sulfonylation of piperidine, coupling with pyrazine, and purification. Key steps include:

  • Sulfonylation : Reacting piperidine with 4-ethylbenzenesulfonyl chloride under controlled pH (8–9) to avoid side reactions .
  • Coupling : Using Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to link the sulfonylated piperidine to pyrazine, with yields improved by maintaining anhydrous conditions and temperatures below 40°C .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .

Basic: What analytical methods are critical for characterizing this compound’s structural integrity?

  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the piperidine-pyzazine linkage and sulfonylation efficiency. Key signals include the pyrazine aromatic protons (δ 8.2–8.5 ppm) and piperidine CH2 groups (δ 2.8–3.4 ppm) .
  • HPLC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 388) and detects impurities from incomplete sulfonylation .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the piperidine ring, though crystallization may require slow evaporation in acetonitrile .

Basic: How can researchers design initial structure-activity relationship (SAR) studies for this compound?

  • Core Modifications : Compare analogues with substituted pyrazines (e.g., 2-chloropyrazine vs. 2-methoxypyrazine) to assess electronic effects on bioactivity .
  • Sulfonyl Group Variations : Replace 4-ethylphenyl with 3,5-dimethylisoxazole (see ) or fluorophenyl ( ) to evaluate steric and lipophilic impacts.
  • Biological Assays : Screen against kinase panels (e.g., EGFR, VEGFR) and microbial strains to identify lead candidates .

Advanced: How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. antitumor)?

  • Dose-Response Analysis : Verify activity across multiple concentrations (e.g., IC50 vs. MIC) to differentiate cytotoxic vs. cytostatic effects .
  • Target Profiling : Use proteomics (e.g., affinity chromatography, pull-down assays) to identify off-target interactions that may explain divergent results .
  • Solubility Correction : Account for DMSO vehicle artifacts by testing in aqueous buffers (e.g., PBS with 0.1% Tween-80) .

Advanced: What computational methods predict this compound’s pharmacokinetic behavior?

  • Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using logP (predicted ~2.8) and polar surface area (PSA ~75 Ų) .
  • CYP450 Metabolism : Use docking software (e.g., AutoDock Vina) to assess interactions with CYP3A4/2D6 isoforms, identifying potential metabolic hotspots like the sulfonyl group .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (>70%) but flag moderate hERG binding risk (requires patch-clamp validation) .

Advanced: What reaction mechanisms explain byproducts during sulfonylation?

  • Competitive Alkylation : Trace ethylphenylsulfonyl chloride may alkylate piperidine’s nitrogen under basic conditions, forming quaternary ammonium salts (detected via LC-MS) .
  • Hydrolysis : Excess water converts sulfonyl chloride to sulfonic acid, reducing yield. Use molecular sieves or anhydrous Na2SO4 to mitigate .
  • Cross-Coupling : Residual palladium catalysts (e.g., from Suzuki steps) may promote aryl-aryl coupling; chelate with SiliaBond Thiol to remove .

Advanced: How does fluorine substitution (e.g., 2-fluorophenyl analogues) enhance bioactivity?

  • Lipophilicity : Fluorine increases logD by ~0.5 units, improving membrane permeability (see for similar compounds) .
  • Target Binding : Fluorine’s electronegativity strengthens hydrogen bonds with kinase ATP pockets (e.g., EGFR T790M mutant) .
  • Metabolic Stability : Fluorine blocks CYP450-mediated oxidation at adjacent positions, extending half-life in vitro .

Advanced: What strategies stabilize this compound under physiological pH?

  • pH-Solubility Profiling : Test stability in buffers (pH 1–10) via UV-Vis spectroscopy. Degradation peaks (e.g., at pH <3) suggest acid-labile sulfonamide bonds .
  • Prodrug Design : Mask the sulfonyl group as a tert-butyl ester to enhance gastric stability .
  • Lyophilization : Formulate with cyclodextrins (e.g., HP-β-CD) to prevent hydrolysis in aqueous solutions .

Advanced: How to validate off-target effects in kinase inhibition assays?

  • KinomeScan Profiling : Screen against 468 kinases at 1 µM to identify hits with >65% inhibition .
  • Counter-Screening : Test against non-kinase targets (e.g., GPCRs, ion channels) to rule out promiscuity .
  • Crystallography : Co-crystallize with unexpected targets (e.g., HSP90) to confirm binding modes .

Advanced: What synthetic routes minimize genotoxic impurities?

  • Control Sulfonyl Chloride : Use in situ generation (e.g., from sulfonic acid and PCl5) to avoid residual chloride .
  • Pd Scavengers : Treat reaction mixtures with Smopex-234 to remove palladium below 10 ppm .
  • QbD Approach : Apply DoE (Design of Experiments) to optimize temperature, solvent, and catalyst ratios, reducing alkylating byproducts .

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